molecular formula C₇H₁₅NO₄ B013688 N-Methyldeoxynojirimycin CAS No. 69567-10-8

N-Methyldeoxynojirimycin

Cat. No. B013688
CAS RN: 69567-10-8
M. Wt: 177.2 g/mol
InChI Key: AAKDPDFZMNYDLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Methyldeoxynojirimycin involves systematic approaches to incorporate the molecule into oligosaccharides related to Lewis x, Lewis a, sialyl-Lewis x, and sialyl-Lewis a antigens. The methodology utilizes suitably protected 1-deoxynojirimycin derivatives coupled with methyl-1-thioglycosides of specific sugars, employing dimethyl(methylthio)sulfonium triflate or N-iodosuccinimide/trifluoromethanesulfonic acid as glycosyl promoters. This synthesis pathway is essential for producing inhibitors that target the recognition between sialyl-Lewis x and selectins (Kiso et al., 1994).

Molecular Structure Analysis

The molecular structure of N-Methyldeoxynojirimycin-containing sialo-oligosaccharides has been effectively analyzed using ion-spray mass spectrometry and tandem mass spectrometry. These analytical techniques have provided insights into the compound's structure, contributing to the understanding of its mechanism when catalyzed for N-methylation in methanol (Kondo et al., 1994).

Chemical Reactions and Properties

N-Methyldeoxynojirimycin exhibits specific inhibitory actions against the trimming of glucose residues in glycoproteins, influencing oligosaccharide processing. This inhibition is crucial for understanding glycoprotein maturation and the effects on viral replication and cell adhesion mechanisms. The compound's unique chemical reactions and properties make it a valuable tool for biochemical studies (Romero et al., 1983).

Physical Properties Analysis

While specific studies on the physical properties of N-Methyldeoxynojirimycin were not directly found in the searched papers, the compound's solubility, stability, and molecular weight are factors that can influence its behavior in biological systems and its effectiveness as a glycosidase inhibitor.

Chemical Properties Analysis

The chemical properties of N-Methyldeoxynojirimycin, such as its reactivity with other molecules and its ability to undergo chemical modifications, play a significant role in its biological activity. Its structure allows for interaction with enzymes like alpha-glucosidases, demonstrating its potential as a therapeutic agent by inhibiting glycoprotein processing and glycolipid biosynthesis (Platt et al., 1994).

Scientific Research Applications

  • Isotope-Edited NMR Studies : N-Methyldeoxynojirimycin is used in isotope-edited NMR (Nuclear Magnetic Resonance) studies to probe the binding site of an alpha-glucosidase. This leads to the design and preparation of novel alpha-glucosidase inhibitors (Hines, Chang, Gerdeman, & Warn, 1999).

  • Inhibition of Glucosidases : It inhibits glucosidases in the endoplasmic reticulum, which prevents the increase in cellular lipoprotein lipase activity (Carroll, Ben-Zeev, Doolittle, & Severson, 1992).

  • Effects on Oligosaccharide Processing : N-Methyldeoxynojirimycin inhibits oligosaccharide processing in rat hepatocytes, leading to the formation of high-mannose-type oligosaccharides (Gross, Tran-Thi, Schwarz, Elbein, Decker, & Heinrich, 1986).

  • Impact on Secretory Proteins : It inhibits glucosidases I and II, affecting the secretion of certain secretory proteins (Lodish & Kong, 1984).

  • Inhibition of Glycoprotein Processing : N-Methyldeoxynojirimycin inhibits glycoprotein processing in virus-infected cells, affecting the release of infectious virus (Romero, Datema, & Schwarz, 1983).

  • Potential in Treating Glycolipid Storage Disorders : N-Butyldeoxynojirimycin, a derivative, prevents lysosomal glycolipid storage and offers a novel therapeutic approach for managing disorders like Gaucher's disease (Platt, Neises, Dwek, & Butters, 1994).

  • Antiretroviral Activity : N-Methyldeoxynojirimycin exhibits antiretroviral activity and has potential as a chemopreventive and therapeutic agent in the treatment of AIDS (Sunkara, Bowlin, Liu, & Sjoerdsma, 1987).

  • Effect on HIV : It reduces the yield of infectious HIV and eventually eliminates HIV from culture (Karpas, Fleet, Dwek, Pétursson, Namgoong, Ramsden, Jacob, & Rademacher, 1988).

  • Therapeutic Potential in Gaucher Disease : Oral N-butyldeoxynojirimycin has potential in managing type I (non-neuronopathic) Gaucher disease as a substrate-reducing agent (Cox et al., 2003).

  • Anti-Hyperglycemic and Anti-Tumor Features : 1-Deoxynojirimycin, a variant, is a potent α-glucosidase inhibitor and has anti-hyperglycemic, anti-obese, anti-viral, and anti-tumor features (Wang, Shen, Zhao, & Ye, 2020).

properties

IUPAC Name

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-methylpiperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4/c1-8-2-5(10)7(12)6(11)4(8)3-9/h4-7,9-12H,2-3H2,1H3/t4-,5+,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKDPDFZMNYDLR-XZBKPIIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C(C1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30875703
Record name N-Methyldeoxynojirimycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30875703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyldeoxynojirimycin

CAS RN

69567-10-8
Record name N-Methyl-1-deoxynojirimycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69567-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyldeoxynojirimycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069567108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyldeoxynojirimycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30875703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLDEOXYNOJIRIMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZS8607G9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 7 ml of aqueous formalin, 15 ml of formic acid, 1.5 g of 2-hydroxymethyl-3,4,5-trihydroxypiperidine, m.p. 204°-205°, [α]D25 +45° (H2O), is heated under reflux for 20 hours. The reaction mixture is then concentrated to dryness under reduced pressure, the residue is dissolved in water and the insolubles are removed by filtration. The filtrate is passed over ion exchange resin column (Dowex 50 W×4). The column is rinsed with water and the absorved material is eluted with 0.28% aqueous ammonia. The eluate is concentrated to dryness under reduced pressure and the crystalline residue is recrystallized from ethanol to yield 2-hydroxymethyl-3,4,5-trihydroxy-N-methylpiperidine, m.p. 142°-143°, [α]D24 +15.5° (H2O), yield 1.2 g. Treatment with an equimolar amount of p-toluenesulfonic acid gives the corresponding p-toluenesulfonate which, in turn, is recrystallized from methanol. m.p. 198°-199°, [α]D24 +12.2° (methanol).
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
Y YOSHIKUNI - Trends in Glycoscience and Glycotechnology, 1991 - jstage.jst.go.jp
In the course of screening for inhibitors of intestinal aglucosidase, 1-deoxynojirimycin, designated" moranoline", has been isolated from Mori Cortex (root bark of the mulberry tree)(1, 2), …
Number of citations: 13 www.jstage.jst.go.jp
AJM VERHOEVEN, BP NEVE, H Jansen - Biochemical Journal, 1999 - portlandpress.com
… processing in secretion and intracellular activation of human HL by using inhibitors of glucose trimming in the RER [castanospermine (CSP) and N-methyldeoxynojirimycin (MdN)] and …
Number of citations: 35 portlandpress.com
MA Spearman, JC Jamieson, JA Wright - Experimental cell research, 1987 - Elsevier
… Cells were plated at a density of 4x lo5 tells/60-mm plate as above, with growth medium supplemented with up to 4 mM N-methyldeoxynojirimycin, 5 mM I-deoxynojirimycin, 0.1 mM …
Number of citations: 71 www.sciencedirect.com
PA Romero, R Datema, RT Schwarz - Segmented Negative Strand Viruses, 1984 - Elsevier
… cells treated with N-methyldeoxynojirimycin the polyglycoprotein-… So, this effect of N-methyldeoxynojirimycin (of inhibiting … Indeed, N-methyldeoxynojirimycin does not prevent release …
Number of citations: 1 www.sciencedirect.com
RC Spiro, HE Casteel, DM Laufer, RA Reisfeld… - Journal of Biological …, 1989 - ASBMB
… (castanospermine, 1-deoxynojirimycin, N-methyldeoxynojirimycin, 1-deoxymannojirimycin, … , 1-deoxynojirimycin, or N-methyldeoxynojirimycin results in a dose-dependent inhibition of …
Number of citations: 31 www.jbc.org
AJ Verhoeven, H Jansen - Journal of lipid research, 1990 - ASBMB
… by tunicamycin, castanospermine, and N-methyldeoxynojirimycin. No evidence was found … glucosidase inhibitors castanospermine and N-methyldeoxynojirimycin, but not by inhibitors …
Number of citations: 32 www.jlr.org
ED Faber, R Oosting, JJ Neefjes, HL Ploegh… - Pharmaceutical …, 1992 - Springer
We studied the pharmacokinetics of two synthetic derivatives of 1-deoxynojirimycin in the rat after intravenous administration. The mannosidase IA/B inhibitor 1-deoxymannojirimycin …
Number of citations: 31 link.springer.com
RA DiCioccio, CM Mahoney - Carbohydrate research, 1990 - Elsevier
… N-Methyldeoxynojirimycin obstructs the normal processing of … were treated without or with Nmethyldeoxynojirimycin (0.3 and l.Om… It was published that Nmethyldeoxynojirimycin causes …
Number of citations: 5 www.sciencedirect.com
B Saunier, C Goulut, F Nato, R Bourillon - Biochimica et Biophysica Acta …, 1989 - Elsevier
… presence of 1 mM N-methyldeoxynojirimycin, which inhibits … profile in the absence of N-methyldeoxynojirimycin (Fig. 3A), … When the cells were incubated with Nmethyldeoxynojirimycin…
Number of citations: 1 www.sciencedirect.com
R Carroll, O Ben-Zeev, MH Doolittle… - Biochemical …, 1992 - portlandpress.com
… was to determine the effects of glycoprotein-processing-enzyme inhibitors [4,5] that inhibit trimming of glucose residuesin the ER by glucosidases [Nmethyldeoxynojirimycin (M-dNJ) and …
Number of citations: 26 portlandpress.com

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